

Measuring BRD9 Degradation: A Detailed Western Blot Protocol

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Compound of Interest

Compound Name: PROTAC BRD9 Degrader-6

Cat. No.: B12392035

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Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

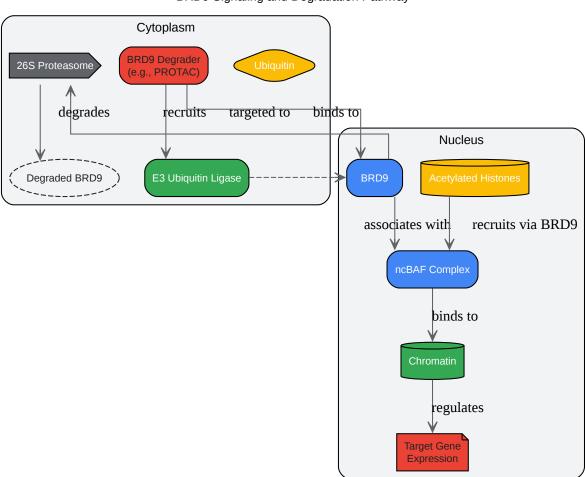
Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in various diseases, including cancer.[1][2] As a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression.[3][4] The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), has provided a powerful strategy to specifically reduce BRD9 protein levels within cells, thereby modulating its function.[5] This document provides a detailed protocol for measuring the degradation of BRD9 using Western blotting, a fundamental and widely used technique for protein analysis.

BRD9 Signaling and the Impact of Degradation

BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which utilizes the energy of ATP hydrolysis to alter chromatin structure, thereby influencing gene transcription.[3][4] The bromodomain of BRD9 recognizes and binds to acetylated lysine residues on histones, tethering the ncBAF complex to specific genomic loci. This action is critical for the regulation of gene expression programs involved in cell proliferation, differentiation, and survival.[6] Dysregulation of BRD9 has been implicated in several cancers, including synovial sarcoma and acute myeloid leukemia.[3] Targeted degradation of BRD9



removes it from the ncBAF complex, preventing its recruitment to chromatin and leading to downstream changes in gene expression, which can inhibit cancer cell growth.[5]



BRD9 Signaling and Degradation Pathway

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Caption: A diagram illustrating the role of BRD9 in the ncBAF complex and its targeted degradation by a PROTAC.



Quantitative Data Summary

The efficacy of BRD9 degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes reported cellular activities of various BRD9 degraders.

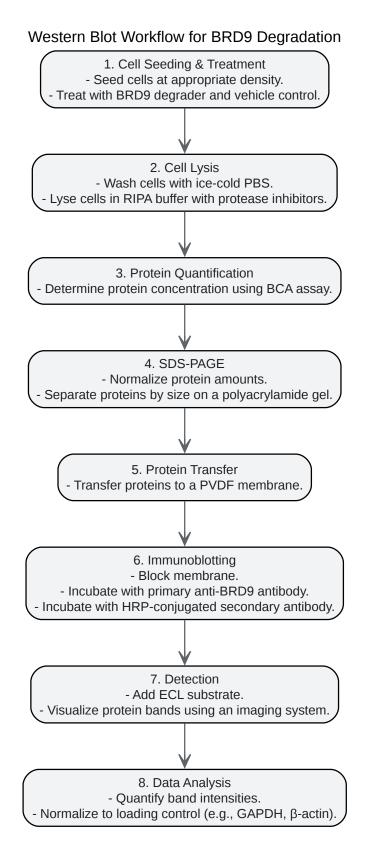
Compound	Cell Line	DC50 (nM)	Assay Time (h)	E3 Ligase Recruited
AMPTX-1	MV4-11	0.5	6	Not Specified
AMPTX-1	MCF-7	2	6	Not Specified
dBRD9-A	Multiple Myeloma Cell Lines	10 - 100 (IC50)	120	Cereblon
VZ185	Not Specified	4.5	Not Specified	VHL
BRD9 Degrader- 2	Not Specified	≤1.25	Not Specified	Not Specified
PROTAC BRD9 Degrader-7	Not Specified	1.02	Not Specified	Not Specified

Note: DC50 and Dmax values can vary depending on the specific experimental conditions, including cell line and treatment duration.[7]

Experimental Protocol: Western Blot for BRD9 Degradation

This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with a degrader.[5][7]





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